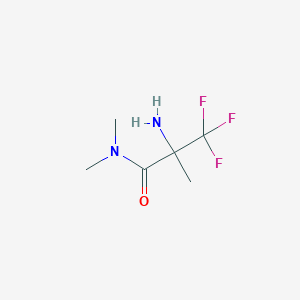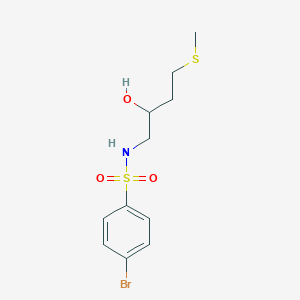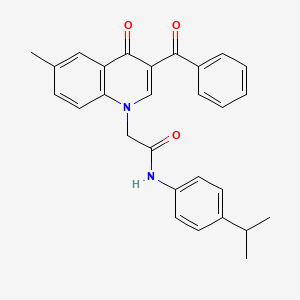![molecular formula C17H12N4O4S B2957799 4-cyano-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886922-06-1](/img/structure/B2957799.png)
4-cyano-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H12N4O4S and its molecular weight is 368.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Computational Analysis
The study of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives has shown significant advancements in understanding the crystal structure and intermolecular interactions of such compounds. These derivatives have been synthesized, characterized by spectral studies, and their molecular structures have been confirmed by X-ray diffraction methods. Computational methods like Hirshfeld surfaces have quantified the intercontacts, providing insights into the molecule's stability and interactions, which are crucial for designing compounds with desired physical and chemical properties (Karanth et al., 2019).
Biological Activities
Research has also focused on the biological activities of oxadiazole derivatives. For instance, certain derivatives have shown promising antibacterial and antioxidant activities, indicating their potential in pharmaceutical applications. These compounds exhibited good antibacterial activity against Staphylococcus aureus, a common pathogen responsible for various infections. Furthermore, potent antioxidant activity was observed, suggesting these compounds could be useful in preventing or treating diseases associated with oxidative stress (Karanth et al., 2019).
Anticancer Evaluation
The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been evaluated for their anticancer activity. These compounds have been tested against various cancer cell lines, showing moderate to excellent anticancer activity. This indicates the significant potential of oxadiazole derivatives in developing new anticancer agents, providing a pathway for future pharmaceutical developments (Ravinaik et al., 2021).
Synthetic Advancements
Synthetic methodologies play a crucial role in the development of compounds with specific functions. For instance, the synthesis of pro-apoptotic indapamide derivatives as anticancer agents demonstrates the versatility of oxadiazole derivatives in medicinal chemistry. These compounds have shown significant activity against melanoma cell lines, highlighting the importance of synthetic strategies in enhancing the biological activities of pharmaceutical compounds (Yılmaz et al., 2015).
Sensing and Detection Applications
The development of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions illustrates the application of oxadiazole derivatives in analytical chemistry. These compounds exhibit a significant color transition in response to fluoride ions, demonstrating their utility in developing sensitive and selective sensors for environmental monitoring and safety assessments (Younes et al., 2020).
Propriétés
IUPAC Name |
4-cyano-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S/c1-26(23,24)14-5-3-2-4-13(14)16-20-21-17(25-16)19-15(22)12-8-6-11(10-18)7-9-12/h2-9H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBRRGIUULBGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone](/img/structure/B2957716.png)
![3-(2-chlorobenzyl)-5-(2-chloro-6-fluorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2957717.png)
![4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957719.png)



![N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2957723.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2957727.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)
![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)

